molecular formula C11H21N3O B1418610 N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide CAS No. 1153458-23-1

N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide

Cat. No. B1418610
M. Wt: 211.3 g/mol
InChI Key: JEMAAFAEQNSYAF-UHFFFAOYSA-N
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Description

N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide is a cyclic amide of cyclobutanecarboxylic acid that has a piperazine functional group attached to it. It is also referred to as PB220 or cyclobutane CEA. The IUPAC name is N-[2-(1-piperazinyl)ethyl]cyclobutanecarboxamide .


Molecular Structure Analysis

The molecular formula of N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide is C11H21N3O . The InChI code is 1S/C11H21N3O/c15-11(10-2-1-3-10)13-6-9-14-7-4-12-5-8-14/h10,12H,1-9H2,(H,13,15) .


Physical And Chemical Properties Analysis

N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide has a molecular weight of 211.31 . The predicted density is 1.071±0.06 g/cm3 . The predicted boiling point is 424.1±33.0 °C . It is an oil at room temperature .

Scientific Research Applications

  • PET Radioligand for Neuropsychiatric Disorders N-[4-[(18)F]-fluoropyridin-2-yl]-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, similar in structure to N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide, have been studied as PET radioligands for serotonin 5-HT1A receptors. These compounds show promise for in vivo quantification of 5-HT1A receptors, relevant in neuropsychiatric disorders (García et al., 2014).

  • Synthesis of Piperazine Derivatives Secondary amines' reaction with certain precursors leads to N,N'-disubstituted piperazine derivatives, demonstrating the chemical versatility and potential for synthesizing various piperazine-based compounds, including those related to N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide (Vasileva et al., 2018).

  • Antimicrobial Potential Research on 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, related in structure, has shown significant in vitro antimicrobial activity. This indicates the potential for N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide derivatives to possess similar properties (Rajkumar et al., 2014).

  • Imaging of Serotonin Receptors in Humans Studies on analogs of N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide have been used for PET imaging of serotonin 1A receptors in humans. This highlights the compound's relevance in neurological imaging and research (Choi et al., 2015).

  • Research in Dopamine Receptor Ligands Compounds similar in structure to N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide have been investigated for their affinity to dopamine D(4) receptors. This research contributes to understanding the role of such compounds in central nervous system disorders (Perrone et al., 2000).

  • Catalytic Applications in Organic Chemistry Piperazine-2-carboxylic acid derived N-formamide, structurally related, has been developed as a catalyst for the hydrosilylation of N-aryl imines. This suggests potential catalytic applications for N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide in organic synthesis (Wang et al., 2006).

Safety And Hazards

The safety information for N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

While specific future directions for N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide are not available, piperazine-based compounds have shown promise in the field of gene therapy, particularly in the delivery of siRNA for selective gene silencing . This suggests potential future research directions in the development of novel delivery systems for nucleic acid-based therapies .

properties

IUPAC Name

N-(2-piperazin-1-ylethyl)cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c15-11(10-2-1-3-10)13-6-9-14-7-4-12-5-8-14/h10,12H,1-9H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMAAFAEQNSYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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